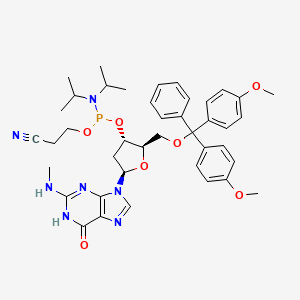

Fenbuconazole-lactone B RH-9130

Übersicht

Beschreibung

This would typically include the compound’s systematic name, other names or synonyms it might be known by, and its uses or applications.

Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This involves a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, its stereochemistry if applicable, and other structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Degradation

Fenbuconazole and its metabolites, including RH-9130, undergo enantioselective degradation in soils, with their concentrations and degradation rates varying under aerobic and anaerobic conditions. This selective degradation impacts the environmental fate of fenbuconazole and its chiral metabolites. The study highlights the necessity of considering enantioselectivity in environmental risk assessments of chiral pesticides like fenbuconazole (Li et al., 2012).

Impact on Development and Cardiac Function in Zebrafish

Exposure to fenbuconazole, including its metabolite RH-9130, at specific concentrations has been found to significantly impact the development and cardiac functioning in zebrafish embryos. This suggests potential toxic effects on embryonic development, which could be crucial for evaluating the environmental and health risks of fenbuconazole applications (Wu et al., 2018).

Enantioselective Accumulation and Metabolism in Lizards

The study on lizards exposed to fenbuconazole revealed enantioselective accumulation, elimination, and metabolism of the fungicide and its metabolites, including RH-9130. This research indicates species-specific biotransformation pathways and differential toxicokinetic behaviors of fenbuconazole enantiomers, suggesting the importance of considering enantiomeric forms in ecological risk assessments (Hao et al., 2021).

Supercritical Fluid Chromatography Analysis

A novel method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been developed for the rapid and robust detection of fenbuconazole and its chiral metabolites, including RH-9130, in various agricultural products and soil. This method provides a more efficient approach for monitoring the residues of fenbuconazole and its metabolites in food and environmental samples, contributing to food safety and environmental protection (Tao et al., 2018).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, potential health effects, precautions that should be taken when handling it, and procedures for dealing with spills or exposure.

Zukünftige Richtungen

This would involve a discussion of current research on the compound and potential future applications or areas of study.

Please consult a reliable source or a subject matter expert for accurate information on “Fenbuconazole-lactone B RH-9130”.

Eigenschaften

IUPAC Name |

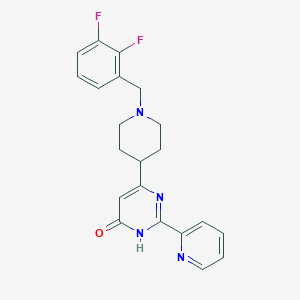

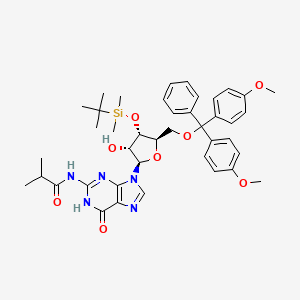

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-19(18(24)25-17,11-23-13-21-12-22-23)15-4-2-1-3-5-15/h1-9,12-13,17H,10-11H2/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNWNPDHEYZMGW-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)[C@]1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbuconazole-lactone B RH-9130 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)

![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)

![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)